2-(2-Methoxy-5-nitro-phenoxy)-ethanol

Catalog No.
S14429657
CAS No.
M.F
C9H11NO5
M. Wt
213.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxy-5-nitro-phenoxy)-ethanol

Product Name

2-(2-Methoxy-5-nitro-phenoxy)-ethanol

IUPAC Name

2-(2-methoxy-5-nitrophenoxy)ethanol

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,11H,4-5H2,1H3

InChI Key

LWBQHSSCQIIVJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OCCO

2-(2-Methoxy-5-nitro-phenoxy)-ethanol is an organic compound characterized by its complex molecular structure, which includes a methoxy group, a nitro group, and a phenoxy group. Its chemical formula is C10H13N2O5C_{10}H_{13}N_{2}O_{5}, and it is often represented in structural formulas that highlight the arrangement of these functional groups. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes this compound particularly interesting for various chemical applications.

  • Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The nitro group can be reduced to an amino group through the action of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: The phenoxy group may undergo nucleophilic substitution, allowing for the introduction of various nucleophiles under suitable conditions.

The biological activity of 2-(2-Methoxy-5-nitro-phenoxy)-ethanol has been explored in various contexts. Its unique functional groups allow it to interact with biological molecules, potentially influencing enzyme activity or receptor binding. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess noteworthy biological effects .

The synthesis of 2-(2-Methoxy-5-nitro-phenoxy)-ethanol typically involves several steps:

  • Nitration: A phenolic compound is nitrated to introduce the nitro group.
  • Methylation: The resulting nitrophenol is then methylated to form the methoxy derivative.
  • Ethanol Introduction: The final step usually involves reacting the intermediate with ethylene oxide or ethanol to incorporate the ethanol moiety.

Optimized reaction conditions, including temperature control and the use of catalysts, are essential for maximizing yield and purity during synthesis.

This compound has several applications across different fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: Its unique functional groups make it a candidate for studying biochemical pathways and interactions.
  • Industrial Uses: It can be utilized in producing dyes, pigments, and other industrial chemicals due to its reactivity and stability .

Interaction studies involving 2-(2-Methoxy-5-nitro-phenoxy)-ethanol focus on its ability to bind with specific enzymes or receptors. The compound's nitro and methoxy groups can facilitate hydrogen bonding and electrostatic interactions, which may enhance its binding affinity to target proteins. Such studies are crucial for understanding the potential pharmacological applications of this compound .

Several compounds share structural similarities with 2-(2-Methoxy-5-nitro-phenoxy)-ethanol, each exhibiting unique properties:

Compound NameStructural FeaturesSimilarity
2-(Methylamino)ethanolLacks nitro and phenoxy groupsModerate
2-[2-(Dimethylamino)ethoxy]ethanolContains dimethylamino and ethoxy groupsModerate
N-Methyl-2-hydroxyethylamineShares amino and ethanol groups but differs structurallyModerate
2-Methoxy-5-nitrophenolA simpler structure with similar functional groupsHigh
1-Benzyloxy-2-methyl-3-nitrobenzeneContains nitro and phenyl groups but lacks ethanol moietyHigh

The uniqueness of 2-(2-Methoxy-5-nitro-phenoxy)-ethanol lies in its combination of functional groups, providing a versatile platform for various

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

213.06372245 g/mol

Monoisotopic Mass

213.06372245 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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